N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide
Description
This compound is an acetamide derivative featuring a methanesulfonamidophenyl group at the N-position and a formamido-linked 3-methoxy-1-methyl-1H-pyrazole moiety at the C-2 position. The structure combines sulfonamide and pyrazole functionalities, which are common in pharmaceuticals for their bioactivity and metabolic stability.
Properties
IUPAC Name |
N-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5S/c1-20-9-12(15(18-20)25-2)14(22)16-8-13(21)17-10-5-4-6-11(7-10)19-26(3,23)24/h4-7,9,19H,8H2,1-3H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDMNWAGORYTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methanesulfonamidophenyl Amine
The sulfonamide moiety is introduced via reaction of 3-aminophenylamine with methanesulfonyl chloride in pyridine at 0°C. The crude product is purified via silica gel chromatography (2–5% methanol in dichloromethane) to yield 3-methanesulfonamidophenylamine (87% yield).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Methanesulfonyl chloride, Pyridine | Pyridine | 0°C → RT | 18 h | 87% |
Synthesis of 3-Methoxy-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The pyrazole fragment is synthesized via Vilsmeier-Haack formylation of 3-methoxy-1-methyl-1H-pyrazole, followed by oxidation to the carboxylic acid. The aldehyde intermediate is oxidized using KMnO₄ in acidic conditions, yielding the carboxylic acid (72% yield).
Key Spectral Data :
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 3-methanesulfonamidophenylamine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (ethyl acetate/hexane, 1:1).
Optimization Insights :
- Solvent Screening : DMF outperformed dichloromethane and ethyl acetate in reaction efficiency.
- Catalyst : HOBt suppresses racemization, critical for maintaining stereochemical integrity.
Purification and Characterization
Chromatographic Purification
The crude product is purified using silica gel chromatography with a gradient of methanol (2–5%) in dichloromethane, achieving >95% purity.
Spectroscopic Validation
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Functionalization
The C4-position of the pyrazole ring is selectively formylated using Vilsmeier reagent (POCl₃/DMF), avoiding competing reactions at C5.
Chemical Reactions Analysis
Types of Reactions
N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biology: Study of its biological activity and interactions with biomolecules.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methanesulfonamidophenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Pyrazole-Containing Acetamides
- Compound 2 (): Structure: (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide. Key Differences: Replaces the methanesulfonamidophenyl group with a dichlorophenyl-pyrazole-thioether chain.
- Compound 4 ():
Benzothiazole-Based Acetamides ()
- Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide.
- Comparison: The benzothiazole core replaces the pyrazole, offering a rigid aromatic system. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, contrasting with the target’s methanesulfonamide .
Triazole/Imidazole Hybrids ()
- Example: 2-[(3-substituted phenyl-[4-{(4-(substituted phenyl)ethylidine-2-phenyl-1,3-imidazol-5-one})]-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide.
- Comparison: Incorporates triazole and imidazole rings, increasing hydrogen-bonding capacity. The hydroxyacetamide group may improve solubility but reduce membrane permeability compared to the target’s formamido linkage .
Pharmacological Activity
- Anti-Exudative Activity (): 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant activity at 10 mg/kg, comparable to diclofenac sodium. Relevance: The target compound’s methanesulfonamide group may enhance anti-inflammatory effects via COX-2 inhibition, though direct data is lacking .
- Antiproliferative Potential (): Hydroxyacetamide derivatives with triazole/imidazole cores exhibited antiproliferative activity. The target’s pyrazole-methanesulfonamide combination could similarly target kinase pathways .
Physicochemical Properties
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound Modification | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| C3-methoxy pyrazole (Parent) | EGFR Kinase | 0.45 | |
| C3-chloro pyrazole | EGFR Kinase | 1.2 | |
| 4-Fluoro sulfonamide | DNA Gyrase | 0.12 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, pyrazole), δ 3.82 (s, 3H, OCH₃) | |
| HRMS (ESI+) | m/z 423.1245 [M+H]⁺ (calc. 423.1238) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
